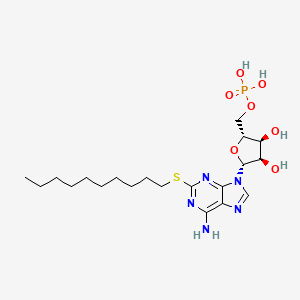
2-(Decylsulfanyl)adenosine 5'-(dihydrogen phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Decylsulfanyl)adenosine 5’-(dihydrogen phosphate) is a chemical compound that belongs to the class of adenosine derivatives It consists of an adenosine molecule with a decylsulfanyl group attached to the 2-position and a dihydrogen phosphate group at the 5’-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decylsulfanyl)adenosine 5’-(dihydrogen phosphate) typically involves the modification of adenosine through a series of chemical reactions. One common method is the introduction of the decylsulfanyl group at the 2-position of adenosine, followed by the phosphorylation at the 5’-position. The reaction conditions often include the use of specific reagents and catalysts to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.
化学反応の分析
Types of Reactions
2-(Decylsulfanyl)adenosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:
Oxidation: The decylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phosphate group or modify the sulfanyl group.
Substitution: The decylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiol compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to dephosphorylated derivatives.
科学的研究の応用
2-(Decylsulfanyl)adenosine 5’-(dihydrogen phosphate) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic applications include its use as a drug candidate for targeting specific molecular pathways.
Industry: It can be utilized in the development of new materials or as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-(Decylsulfanyl)adenosine 5’-(dihydrogen phosphate) involves its interaction with specific molecular targets and pathways. The decylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, while the adenosine moiety can interact with adenosine receptors or enzymes involved in nucleotide metabolism. The dihydrogen phosphate group may play a role in the compound’s solubility and stability.
類似化合物との比較
Similar Compounds
Adenosine monophosphate (AMP): A nucleotide with a phosphate group at the 5’-position.
2’-O-methyladenosine 5’-monophosphate: A derivative of adenosine with a methyl group at the 2’-position and a phosphate group at the 5’-position.
Uniqueness
2-(Decylsulfanyl)adenosine 5’-(dihydrogen phosphate) is unique due to the presence of the decylsulfanyl group, which can significantly alter its chemical properties and biological activity compared to other adenosine derivatives. This modification may enhance its potential as a therapeutic agent or research tool.
特性
CAS番号 |
51998-99-3 |
|---|---|
分子式 |
C20H34N5O7PS |
分子量 |
519.6 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(6-amino-2-decylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C20H34N5O7PS/c1-2-3-4-5-6-7-8-9-10-34-20-23-17(21)14-18(24-20)25(12-22-14)19-16(27)15(26)13(32-19)11-31-33(28,29)30/h12-13,15-16,19,26-27H,2-11H2,1H3,(H2,21,23,24)(H2,28,29,30)/t13-,15-,16-,19-/m1/s1 |
InChIキー |
AZNMNAXWYKJFFZ-NVQRDWNXSA-N |
異性体SMILES |
CCCCCCCCCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
正規SMILES |
CCCCCCCCCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


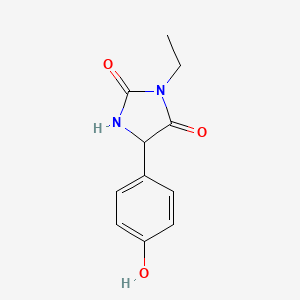

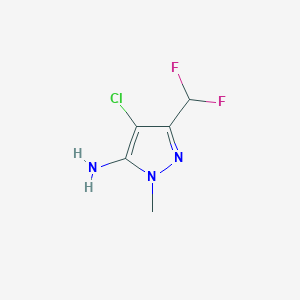
![(1S,4R,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12940340.png)

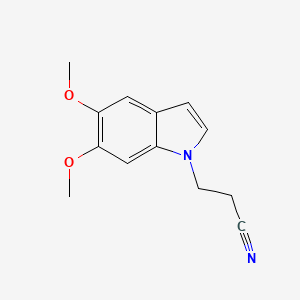


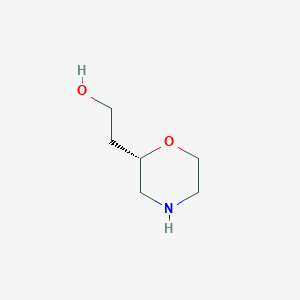
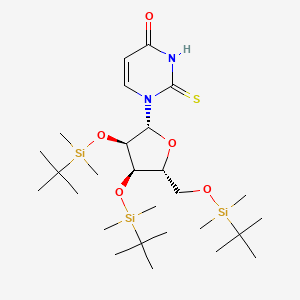
![N-(4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-chlorophenyl)benzenesulfonamide](/img/structure/B12940371.png)

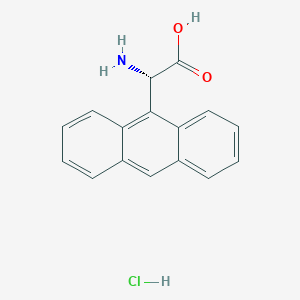
![(3Br,4aR)-ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12940402.png)
